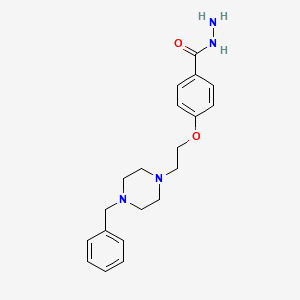

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide involves several steps. One common method includes the reaction of 4-benzylpiperazine with 2-(4-hydroxyphenyl)ethanol under specific conditions to form the intermediate 4-[2-(4-Benzylpiperazino)ethoxy]phenol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Análisis De Reacciones Químicas

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds containing the benzohydrazide moiety exhibit diverse biological activities. The following are notable applications of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide:

-

Antiviral Activity :

- A study identified piperazine derivatives as promising candidates for antiviral agents against Zika virus (ZIKV). Compounds with similar structures demonstrated significant cytopathic effect (CPE) protection in ZIKV-infected cell assays, suggesting that this compound may also possess antiviral properties .

-

Cholinesterase Inhibition :

- Compounds with piperazine moieties have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating Alzheimer's disease. The inhibition of these enzymes can improve cognitive functions and memory by increasing acetylcholine levels in the brain .

-

Antimicrobial Properties :

- Benzohydrazide derivatives have been evaluated for their antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical and pharmacological studies .

Comparación Con Compuestos Similares

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide can be compared with similar compounds such as:

4-[2-(4-Benzylpiperazino)ethoxy]-benzene carboxylic acid: This compound has a similar structure but contains a carboxylic acid group instead of a carbohydrazide group.

4-[2-(4-Benzylpiperazino)ethoxy]phenylmethanol: This compound has a hydroxyl group instead of a carbohydrazide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.

Actividad Biológica

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide is a synthetic organic compound with the molecular formula C20H26N4O2 and a molecular mass of approximately 354.44604 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a lead compound in drug development targeting various biological activities, including antitumor and antibacterial properties.

Chemical Structure and Properties

The compound features a unique structure comprising a benzohydrazide moiety linked to a 4-benzylpiperazine group via an ethoxy chain. This structural configuration is significant as it may influence the biological activity of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N4O2 |

| Molecular Mass | 354.44604 g/mol |

| Functional Groups | Benzohydrazide, Piperazine, Ethoxy |

Biological Activity Overview

Research indicates that compounds containing the benzohydrazide structure exhibit various biological activities. Specifically, this compound has been investigated for its antiproliferative effects against cancer cell lines and potential interactions with various biological targets.

Antitumor Activity

One study synthesized a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, including derivatives of this compound. Among these, one derivative exhibited potent antiproliferative activity with IC50 values ranging from 0.029 to 0.147 μM against four types of cancer cell lines, indicating strong potential as an anticancer agent . The mechanism involved arresting the cell cycle at the G2/M phase and triggering apoptosis, as evidenced by indirect immunofluorescence staining showing anti-tubulin properties.

Antibacterial Activity

The compound has also been noted for its antibacterial properties. Its unique ethoxy linkage and combination of hydrazide and piperazine functionalities may confer distinct pharmacological properties compared to other similar compounds. The potential for developing therapeutic agents targeting bacterial infections has been highlighted in preliminary studies.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function, which leads to alterations in cellular pathways. This interaction is crucial for its role in both anticancer and antibacterial activities.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(4-Benzylpiperazin-1-yl)sulfonylbenzohydrazide | Contains a sulfonyl group | Exhibits different biological activities compared to the ethoxy derivative |

| Benzohydrazide | Basic structure without substitution | Serves as a precursor for various derivatives |

| 2-(4-Benzylpiperazin-1-yl)-1-p-toluenesulfonamide | Contains a toluene sulfonamide group | Displays antibacterial properties similar to those of the target compound |

Case Studies

Several studies have explored the biological activity of derivatives related to this compound:

- Antitumor Studies : In vivo studies using HepG2 xenograft models demonstrated significant tumor growth inhibition without substantial weight loss, indicating safety alongside efficacy .

- Proteomics Research : The compound has been utilized in proteomics to study protein interactions, highlighting its versatility beyond direct therapeutic applications.

- Microtubule Affinity Regulation : Related hydrazone compounds have shown promise as inhibitors of microtubule affinity regulating kinase (MARK), suggesting potential applications in cancer therapy targeting specific kinases involved in tumor progression .

Propiedades

IUPAC Name |

4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-22-20(25)18-6-8-19(9-7-18)26-15-14-23-10-12-24(13-11-23)16-17-4-2-1-3-5-17/h1-9H,10-16,21H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQDJHRVHLTWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC=C(C=C2)C(=O)NN)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166399 | |

| Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-10-9 | |

| Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.